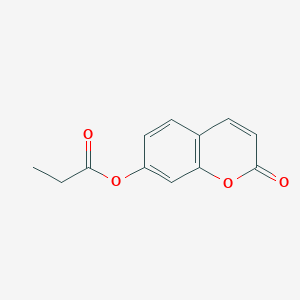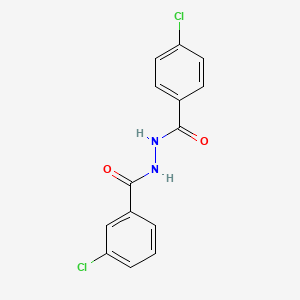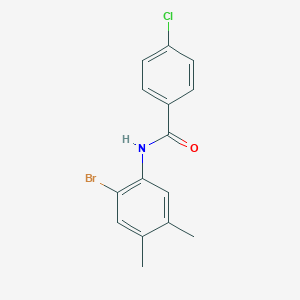![molecular formula C12H13Cl3N2O2 B5772856 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide, also known as TAPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TAPM is a member of the amide family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the inhibition of specific enzymes in the body. 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide inhibits the activity of histone deacetylase and phosphodiesterase 4 by binding to their active sites and preventing their normal function. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth, the suppression of inflammation, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide are related to its mechanism of action. By inhibiting the activity of histone deacetylase, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. By inhibiting the activity of phosphodiesterase 4, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the suppression of inflammation and the alleviation of related symptoms. By protecting neurons from oxidative stress, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can prevent the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its specificity and potency in inhibiting the activity of histone deacetylase and phosphodiesterase 4. However, the limitations of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For research on 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide include the development of more potent and specific inhibitors of histone deacetylase and phosphodiesterase 4, the investigation of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in combination with other therapeutic agents, and the exploration of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in the treatment of other diseases. Additionally, further research is needed to determine the safety and efficacy of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in human clinical trials.
Métodos De Síntesis
The synthesis of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the reaction of 4-aminobenzoyl chloride with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with trichloroacetic anhydride to obtain 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. In inflammation research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of another enzyme called phosphodiesterase 4, which is involved in the regulation of inflammatory responses. This inhibition can lead to the suppression of inflammation and the alleviation of related symptoms. In neurodegenerative disease research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O2/c1-7(2)10(18)16-8-3-5-9(6-4-8)17-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRADPOFOKLRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)


![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
